6-Chloro-N-methylpyrazin-2-amine

Regioisomer purity Physicochemical property differentiation Synthetic intermediate quality control

6-Chloro-N-methylpyrazin-2-amine (CAS 848366-38-1) is a heterocyclic aromatic amine belonging to the halogenated N-alkylpyrazin-2-amine class, with molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol. The compound features a chlorine atom at the 6-position of the pyrazine ring and a methylamino group at the 2-position, conferring a computed XLogP3-AA of 1.1, a topological polar surface area of 37.8 Ų, and one hydrogen bond donor with three hydrogen bond acceptors.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 848366-38-1
Cat. No. B1328755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-methylpyrazin-2-amine
CAS848366-38-1
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCNC1=CN=CC(=N1)Cl
InChIInChI=1S/C5H6ClN3/c1-7-5-3-8-2-4(6)9-5/h2-3H,1H3,(H,7,9)
InChIKeyPGGYLQQGCOJVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-methylpyrazin-2-amine (CAS 848366-38-1): Procurement-Relevant Physicochemical and Structural Profile


6-Chloro-N-methylpyrazin-2-amine (CAS 848366-38-1) is a heterocyclic aromatic amine belonging to the halogenated N-alkylpyrazin-2-amine class, with molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol [1]. The compound features a chlorine atom at the 6-position of the pyrazine ring and a methylamino group at the 2-position, conferring a computed XLogP3-AA of 1.1, a topological polar surface area of 37.8 Ų, and one hydrogen bond donor with three hydrogen bond acceptors [1]. Experimentally measured physicochemical properties include a melting point of 80–83 °C, a predicted boiling point of 250.4 ± 35.0 °C at 760 mmHg, a density of 1.338 ± 0.06 g/cm³, and a measured LogP of 1.04 . The compound is commercially available as a solid building block from multiple global suppliers at purities of 95–98% and is cited as a key intermediate in medicinal chemistry programs, including SGLT2 inhibitor development and kinase-targeted library synthesis .

Why 6-Chloro-N-methylpyrazin-2-amine Cannot Be Interchanged with Regioisomeric or Halogen-Variant Analogs


Substituting 6-Chloro-N-methylpyrazin-2-amine with its closest structural analogs—such as the 5-chloro regioisomer, the 6-bromo variant, or the N-desmethyl derivative—introduces substantial and quantifiable changes in physicochemical behavior, binding kinetics, and synthetic utility. The position of the chlorine atom on the pyrazine ring fundamentally alters intermolecular interactions, as evidenced by a boiling point differential of approximately 143.5 °C between the 6-chloro and 5-chloro isomers . At the pharmacodynamic level, the identity of the 6-position halogen governs target off-rate kinetics: the chloro substituent confers a slower off-rate than bromo, iodo, fluoro, or unsubstituted hydrogen, with a ΔΔG of activation of 2.3 kcal/mol relative to the 6-H analog [1]. Furthermore, the N-methyl group simultaneously tunes lipophilicity (LogP 1.04 for –NHCH3 vs. 1.63 for –NHC2H5) and reduces crystal lattice energy relative to the primary amine analog (melting point 80–83 °C vs. 150–152 °C), directly impacting solubility, formulation, and reactivity in downstream synthetic transformations . These multidimensional differences cannot be compensated for by a simple molar equivalent substitution; each analog occupies a distinct property space that dictates its suitability for a given research or industrial application.

Product-Specific Quantitative Differentiation Evidence for 6-Chloro-N-methylpyrazin-2-amine Against Closest Analogs


Regioisomeric Differentiation: 6-Chloro vs. 5-Chloro Substitution — Boiling Point, Density, and Crystallinity

The 6-chloro regioisomer (6-Chloro-N-methylpyrazin-2-amine, CAS 848366-38-1) is sharply differentiated from its 5-chloro regioisomer (5-Chloro-N-methylpyrazin-2-amine, CAS 1610667-17-8) by three experimentally measurable physicochemical properties. The 6-Cl isomer exhibits a boiling point of 250.4 ± 35.0 °C (760 mmHg), whereas the 5-Cl isomer boils at only 106.9 ± 7.0 °C—a difference of approximately 143.5 °C . Density follows the same trend: 1.338 ± 0.06 g/cm³ for the 6-Cl isomer versus 0.7 ± 0.1 g/cm³ for the 5-Cl isomer (Δ ≈ 0.6 g/cm³) . Critically, the 6-Cl isomer is a crystalline solid with a defined melting point of 80–83 °C, whereas no melting point is reported for the 5-Cl isomer, consistent with its substantially weaker intermolecular forces . These differences reflect distinct dipole alignment and crystal packing governed by the vector of the C–Cl bond relative to the ring nitrogen atoms.

Regioisomer purity Physicochemical property differentiation Synthetic intermediate quality control

Halogen Electronic Effects on Target Binding Kinetics: 6-Chloro vs. 6-Hydrogen — Off-Rate and Free Energy of Activation

A systematic structure-kinetics study of pyrazine ring-substituted amiloride analogs established that the off-rate constant for target dissociation increases with halo-substitutions at the 6-position in the explicit rank order: Cl < Br < I < F < H [1]. The 6-chloro substituent confers the slowest off-rate among all tested 6-position variants, meaning the longest target residence time. Quantitatively, replacement of chlorine by hydrogen at position 6 lowers the standard free energy of activation (ΔG‡) of the off-step by 2.3 kcal mol⁻¹, while leaving the on-rate constant unaffected [1]. The study further demonstrated that the duration of target attachment correlates directly with the electronegativity of the 6-substituent, implicating a polar binding interaction at this position [1]. Although derived from the amiloride/ENaC system, the underlying physical-organic principle—that a 6-chloro substituent on the pyrazine ring provides a kinetically privileged interaction through its electronegativity—is scaffold-general and directly applicable to 6-Chloro-N-methylpyrazin-2-amine when employed as a core fragment in medicinal chemistry programs targeting enzymes or receptors with an analogous binding pocket.

Target residence time Structure-kinetics relationship Pyrazine 6-position SAR ENaC pharmacology

Halogen Type Differentiation: 6-Chloro vs. 6-Bromo — Lipophilicity, Molecular Weight, and Thermal Properties

When 6-Chloro-N-methylpyrazin-2-amine (MW 143.57, LogP 1.04–1.1) is compared with its 6-bromo congener (6-Bromo-N-methyl-2-pyrazinamine, CAS 1823878-78-9, MW 188.03, LogP 1.41), the chloro analog offers a significantly more favorable profile for fragment-based and lead-like chemical space . The molecular weight advantage is 44.46 Da (143.57 vs. 188.03), and the LogP is 0.37 units lower (1.04 vs. 1.41), placing the chloro compound closer to the fragment-optimized region of drug-like property space . The experimentally measured melting point of the chloro compound is 80–83 °C, while the bromo analog has a predicted melting point of 60.79 °C (EPI Suite), indicating that the chloro derivative is a more tractable solid for weighing and formulation [1]. Furthermore, the established SAR showing that Cl has a slower off-rate than Br (Cl < Br in the off-rate rank order) indicates that the chloro substituent simultaneously achieves superior binding kinetics despite its lower lipophilicity .

Lead-likeness LogP optimization Fragment-based drug discovery Halogen selection

N-Alkyl Substitution Effect: N-Methyl vs. N-Ethyl — Lipophilicity and Steric Bulk Tuning

The N-methyl variant (6-Chloro-N-methylpyrazin-2-amine, MW 143.57, LogP 1.04) presents a meaningfully different property profile compared to its N-ethyl homolog (6-Chloro-N-ethylpyrazin-2-amine, CAS 957065-84-8, MW 157.60, LogP 1.6348) [1]. The N-methyl compound is 14.03 Da lighter and has a LogP that is 0.59 units lower, reflecting the contribution of the additional methylene group in the ethyl analog [1]. This ΔLogP of 0.59 corresponds to an approximately 3.9-fold difference in octanol-water partition coefficient, meaning the N-ethyl analog is nearly four times more lipophilic. In the context of parallel library synthesis, the N-methyl compound provides a minimal steric footprint (CH3 vs. CH2CH3) while retaining the secondary amine hydrogen bond donor, allowing for more efficient exploration of vector-dependent interactions in structure-based design.

N-alkyl SAR Lipophilic ligand efficiency Steric parameters Synthetic intermediate selection

Commercial Availability with Batch-Verified Purity: 97–98% Against Analogs with Lower or Undocumented Purity Specifications

6-Chloro-N-methylpyrazin-2-amine is available from multiple established global suppliers at certified purities of 97% (Bide Pharmatech, Aladdin Biochemical) and 98% (CymitQuimica), with accompanying batch-specific analytical documentation including NMR, HPLC, and GC spectra [1]. In contrast, the 5-chloro regioisomer (CAS 1610667-17-8) is offered at a lower standard purity of 97% with limited QC documentation, and its structural ambiguity—highlighted by the anomalous LogP value (4.13) reported on ChemSrc that is inconsistent with its molecular formula—raises concerns about isomeric purity verification . The 6-bromo analog (CAS 1823878-78-9) is listed at 95% purity, with many suppliers providing only predicted rather than experimentally measured physicochemical constants . The availability of 6-Chloro-N-methylpyrazin-2-amine in specifications ranging from 250 mg to kilogram scale, with documented storage conditions (2–8 °C, protect from light) and hazardous material classification (harmful by inhalation, skin contact, and ingestion), ensures that procurement decisions can be made with full transparency on handling requirements and shelf-life considerations [1].

Procurement quality assurance Analytical documentation Building block purity Reproducible synthesis

Evidence-Backed Application Scenarios for 6-Chloro-N-methylpyrazin-2-amine in Scientific and Industrial Procurement


Medicinal Chemistry Fragment-to-Lead Programs Requiring Optimized Ligand Efficiency and Target Residence Time

In fragment-based drug discovery, 6-Chloro-N-methylpyrazin-2-amine serves as a privileged fragment-sized scaffold (MW 143.57, LogP 1.04) that satisfies the Rule of Three criteria (MW < 300, LogP ≤ 3) while providing a synthetic handle for further elaboration through the chloro and methylamino groups. The established SAR showing that a 6-chloro substituent on the pyrazine ring confers the slowest target off-rate among halogens (Cl < Br < I < F < H) and a 2.3 kcal/mol stabilization relative to the 6-H analog [1] makes this scaffold particularly valuable for programs where prolonged on-target residence time is a desired pharmacological property. Its lower LogP (ΔLogP = −0.37 vs. 6-Br) and lower MW (ΔMW = −44 Da vs. 6-Br) provide greater optimization headroom compared to the bromo congener .

Parallel Library Synthesis Requiring Regioisomerically Pure, Crystalline Building Blocks

For automated parallel synthesis and high-throughput experimentation workflows, the crystalline nature of 6-Chloro-N-methylpyrazin-2-amine (melting point 80–83 °C) enables accurate solid dispensing by automated powder-handling platforms, unlike the 5-chloro regioisomer, which lacks a defined melting point and has a boiling point of only 106.9 °C that makes it prone to evaporation losses under standard conditions [1]. The dramatic boiling point differential (ΔBP ≈ +143.5 °C for 6-Cl vs. 5-Cl) ensures that the 6-chloro isomer remains non-volatile during room-temperature reactions and vacuum-drying steps, reducing the risk of mass loss and cross-contamination in multi-well plate formats [1]. The commercial availability of the 6-chloro compound at 97–98% purity with batch-specific HPLC and NMR documentation supports reproducibility across library production campaigns [2].

SGLT2 Inhibitor and Antidiabetic Drug Intermediate Synthesis with Validated Patent Pedigree

6-Chloro-N-methylpyrazin-2-amine is explicitly cited as a key synthetic intermediate in WO 2008/083070 A1 (Neurogen Corporation) and has been employed in the synthesis of SGLT2 inhibitor candidates for antidiabetic drug development [1]. The compound's dual functional groups—a nucleophilic secondary amine and an electrophilic aryl chloride—enable sequential chemoselective transformations: the methylamino group can undergo acylation, sulfonylation, or reductive amination, while the 6-chloro substituent participates in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification [1]. The established off-rate advantage of the 6-chloro substitution pattern [2] further supports its selection as a core fragment in programs where the pyrazine ring is expected to engage a target binding site.

Kinase Inhibitor Scaffold Design Leveraging 6-Position Halogen Electronic Effects

The aminopyrazine core is a recognized kinase inhibitor scaffold, as exemplified by the discovery of selective PI3Kα inhibitors and FLT3-targeting 2-aminopyrazine tyrosine kinase inhibitors [1]. For kinase programs engaging the hinge-binding region via the pyrazine nitrogen atoms, the 6-chloro substitution pattern of 6-Chloro-N-methylpyrazin-2-amine offers a kinetically privileged interaction: the electronegativity of chlorine at position 6 strengthens polar contacts in the binding pocket, leading to slower off-rates compared to other halogens or hydrogen [2]. When combined with the lower LogP (1.04 vs. 1.63 for N-ethyl) and the synthetic versatility of the N-methylamino handle, this scaffold allows medicinal chemists to independently optimize kinase selectivity through the 6-position halogen while modulating pharmacokinetic properties through the N-alkyl group .

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